3,3',4-Trichlorobenzhydrol
Overview
Description
3,3’,4-Trichlorobenzhydrol is an organic compound with the molecular formula C₁₃H₉Cl₃O and a molecular weight of 287.57 g/mol . It is a chlorinated derivative of benzhydrol, characterized by the presence of three chlorine atoms attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,4-Trichlorobenzhydrol can be synthesized through a Grignard reaction involving 4-chlorophenylmagnesium bromide and 3,4-dichlorobenzaldehyde . The reaction is typically carried out in diethyl ether under nitrogen atmosphere at temperatures ranging from 0°C to 20°C. The mixture is then refluxed for several hours, followed by quenching with hydrochloric acid and purification through flash chromatography .
Industrial Production Methods
While specific industrial production methods for 3,3’,4-Trichlorobenzhydrol are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’,4-Trichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated benzoic acids, while reduction may produce partially dechlorinated benzhydrol derivatives.
Scientific Research Applications
3,3’,4-Trichlorobenzhydrol is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on its potential therapeutic effects and toxicity profiles is ongoing.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’,4-Trichlorobenzhydrol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzhydrol: A less chlorinated analog with similar structural features but different reactivity and applications.
3,4,4’-Trichlorobenzhydrol: Another chlorinated derivative with distinct substitution patterns and properties.
Uniqueness
3,3’,4-Trichlorobenzhydrol is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-(3,4-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTUOKHMNDXTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375289 | |
Record name | 3,3',4-Trichlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-48-3 | |
Record name | 3,3',4-Trichlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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